S107 hydrochloride
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Overview
Description
S107 hydrochloride is a RyR-selective 1,4-benzothiazepine derivative. It is known for its ability to stabilize RyR2 channels by enhancing the binding affinity of calstabin2 to mutant and/or PKA-phosphorylated channels . This compound has significant implications in the field of medical research, particularly in the study of calcium signaling and related disorders.
Mechanism of Action
Target of Action
S107 hydrochloride is a specific stabilizer of the RyR2 (type 2 ryanodine receptor)/FKBP12.6 (FK506 binding protein 12.6) complex . The RyR2 receptor is a type of calcium channel found in the sarcoplasmic reticulum of cardiac muscle cells, and FKBP12.6 is a protein that binds to and stabilizes these receptors .
Mode of Action
This compound enhances the binding affinity of calstabin2 (also known as FKBP12.6) to the RyR2 channels . This stabilization prevents the excessive release or leakage of calcium ions, thereby maintaining the normal balance of calcium ions within the cell .
Biochemical Pathways
The RyR2/FKBP12.6 complex plays a crucial role in calcium signaling pathways. When the RyR2 receptor is open, it releases calcium ions stored in the sarcoplasmic reticulum, rapidly increasing the level of calcium ions in the cytoplasm and amplifying the calcium signal. This triggers a series of cellular functions and physiological processes .
Result of Action
The stabilization of the RyR2/FKBP12.6 complex by this compound leads to a decrease in the leakage of calcium ions from the sarcoplasmic reticulum . This results in improved structure and function of the RyR2 channels in neurons, reduced inflammation, and normalized brain metabolism . Consequently, cognitive function is improved, communication between neurons is enhanced, and synaptic transmission is normalized .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, the presence of heart failure can lead to an increase in the activation of the adrenergic pathway, which in turn causes an increase in the leakage of calcium ions regulated by the RyR2 channel in neurons . Therefore, the action, efficacy, and stability of this compound can be influenced by the physiological state of the individual, such as the presence of heart failure .
Biochemical Analysis
Biochemical Properties
S107 hydrochloride enhances the binding affinity of calstabin2 to the RyR2 . This interaction affects calcium signaling, a crucial process in various biochemical reactions. The RyR2/FKBP12.6 complex is the primary target of this compound .
Cellular Effects
This compound has been shown to inhibit calcium leakage from the sarcoplasmic reticulum (SR), a critical cellular process . This inhibition can prevent cardiac arrhythmias and raise the seizure threshold . It also has an antiarrhythmic effect on CPVT-hiPSC-CMs .
Molecular Mechanism
The molecular mechanism of this compound involves the stabilization of RyR2 channels by enhancing the binding affinity of calstabin2 to mutant and/or PKA-phosphorylated channels . This stabilization inhibits calcium leakage from the SR .
Dosage Effects in Animal Models
In animal models, this compound has been administered at a dosage of 5 mg/kg/h . This dosage was found to inhibit seizures and prevent cardiac arrhythmias in mice
Preparation Methods
Synthetic Routes and Reaction Conditions
S107 hydrochloride is synthesized through a series of chemical reactions involving the formation of the 1,4-benzothiazepine core structure. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. The final product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
S107 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
S107 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in studies involving calcium signaling pathways.
Biology: Employed in research on muscle function and calcium release channels.
Comparison with Similar Compounds
Similar Compounds
Semicarbazide hydrochloride: Another compound that affects calcium signaling but with different mechanisms and applications.
FKBP12.6 modulators: Compounds that modulate the FKBP12.6 protein, similar to S107 hydrochloride.
Uniqueness of this compound
This compound is unique in its specific action on RyR2 channels and its ability to enhance calstabin2 binding. This specificity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other calcium signaling modulators .
Properties
IUPAC Name |
7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS.ClH/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12;/h3-4,7H,5-6,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLKSAHANRLKJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCSC2=C(C1)C=C(C=C2)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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